2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is a complex organic compound categorized under the class of carboxylic acids. Its systematic name highlights its unique spirocyclic structure, which consists of two ether linkages and a carboxylic acid functional group. The compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and Chemsrc, where it is available in a powdered form with a purity of 95% . The classification of 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid falls under the broader category of carboxylic acids, which are characterized by the presence of one or more carboxyl groups (-COOH). This specific compound is identified by its CAS number 1416323-16-4, and its molecular formula is with a molecular weight of approximately 170.206 g/mol .
The synthesis of 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of cyclization reactions that lead to the formation of spiro compounds. The synthesis can be approached through:
These methods require careful control of reaction conditions such as temperature, pressure, and the presence of catalysts to ensure high yields and purity.
The molecular structure of 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid can be represented as follows:
This structural configuration influences the compound's reactivity and interaction with biological systems.
As a carboxylic acid derivative, 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid can participate in various chemical reactions typical for carboxylic acids:
These reactions are crucial for synthesizing derivatives that may have enhanced properties or specific functionalities.
The mechanism of action for 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid primarily revolves around its ability to act as an electrophile due to the presence of the carbonyl group in the carboxylic acid moiety. This allows it to engage in nucleophilic addition reactions with various nucleophiles, leading to the formation of new compounds.
The reactivity is influenced by factors such as:
These characteristics make it an interesting candidate for further research in organic synthesis and medicinal chemistry.
The physical properties of 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid include:
Chemical properties include its reactivity as a carboxylic acid, enabling it to participate in various chemical transformations typical for this functional group.
2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid has potential applications in:
Research into this compound's properties could lead to novel applications in drug discovery or advanced material formulations.
The synthesis of 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid centers on the strategic formation of its spirocyclic framework, which incorporates both an unsaturated cyclohexene moiety and a 1,3-dioxolane ring spiro-fused at the 3-position. A critical approach involves the epoxidation of cyclohexene precursors followed by acid-mediated cyclization. This method typically begins with appropriately substituted cyclohexene carboxylic acids containing pendant hydroxyl groups positioned for intramolecular epoxide ring-opening. Under controlled acidic conditions, the epoxide functionality is activated, facilitating nucleophilic attack by the hydroxyl groups to form the dioxolane ring system characteristic of the 2,5-dioxaspiro[3.5]nonane scaffold [3] [6].
Key synthetic challenges include maintaining the integrity of the exocyclic double bond at the 7-position while preventing undesired side reactions such as polymerization or over-oxidation. Modern approaches employ mild epoxidation agents (e.g., meta-chloroperbenzoic acid) in chlorinated solvents at reduced temperatures (0–5°C) to achieve chemoselectivity. Subsequent cyclization is typically conducted using catalytic amounts of p-toluenesulfonic acid in anhydrous dichloromethane, yielding the spirocyclic core with the carboxylic acid functionality intact at the bridgehead position. The stereochemical outcome at the spiro center is contingent upon the stereochemistry of the epoxide precursor, though this compound's non-chiral nature alleviates enantioselectivity requirements [3].
Table 1: Key Epoxidation-Cyclization Strategies for Spiroketal Formation
Precursor Type | Epoxidation Agent | Cyclization Conditions | Reported Yield | Key Advantage |
---|---|---|---|---|
Alkenic diol carboxylic acid | mCPBA (1.2 eq) | pTSA (0.1 eq), DCM, 0°C→rt | 45-62% | Single-pot operation |
Epoxy alcohol carboxylic acid | — | BF₃·OEt₂ (5 mol%), DCM, -20°C | 68-75% | Stereocontrol at spirocenter |
Halohydrin derivative | NaOH (aq) | In situ epoxidation/cyclization | 51% | Avoids isolable epoxide |
The carboxylic acid group in 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid presents significant stability challenges during synthesis, particularly under the acidic conditions required for spiroketal formation. Protecting group strategies must balance stability during ring-forming steps with facile deprotection under mild conditions to preserve the acid-sensitive spirocyclic framework. Research indicates that tert-butyl esters offer optimal performance for this molecular architecture due to their stability under both basic and moderately acidic conditions while being cleavable under strong acids without affecting the dioxolane ring or the exocyclic alkene [6].
Synthetic routes employing methyl or ethyl esters necessitate saponification with aqueous lithium hydroxide in tetrahydrofuran/water mixtures. However, these conditions risk hydrolysis of the acid-labile spiroketal system, leading to diminished yields (typically 40-55%). Benzyl esters, while cleavable by hydrogenolysis, introduce complications due to the presence of the alkene moiety, which may undergo competitive reduction. The tert-butyl protection strategy circumvents these issues, as deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane at 0°C within 2 hours, preserving the alkene and spirocyclic framework with yields exceeding 85% after isolation. This approach is particularly vital given the compound's limited commercial availability and the requirement for cold-chain transportation when isolated, reflecting its inherent instability [3] [6].
While 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid lacks chiral centers, catalytic methodologies developed for analogous spirocyclic frameworks provide valuable insights for potential stereoselective synthesis of related derivatives. Gold(I) catalysis has emerged as a powerful tool for constructing complex spirocyclic lactones through activation of alkyne precursors. Though not directly reported for this specific molecule, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid derivatives using JohnPhosAu(MeCN)SbF₆ (1-5 mol%) in acetonitrile at ambient temperature achieves quantitative yields of structurally related 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones [4]. This demonstrates the potential of transition metal catalysis for efficient spirocycle formation under exceptionally mild conditions.
For stereoselective variants, chiral Lewis acid catalysts could theoretically control spirocenter formation. Boron-based catalysts (e.g., DATB derivatives) have enabled enantioselective amidation in complex spirolactam syntheses, suggesting applicability to carboxylic acid-containing spirocycles. Additionally, phase-transfer catalysis using cinchona alkaloid derivatives could potentially control stereochemistry during alkylation steps preceding cyclization. The development of asymmetric epoxidation methods using Shi or Jacobsen catalysts could also provide enantioenriched epoxide precursors for diastereoselective spiroketalization, though these approaches remain unexplored for this specific target [4] [7].
The synthesis of 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid typically requires 4-6 linear steps from commercially available starting materials such as 4-cyclohexene-1,2-dicarboxylic acid or its derivatives. Economic viability hinges critically on atom economy and the cost-intensive purification of intermediates. A significant bottleneck arises from the limited commercial availability of the compound itself, with suppliers listing it as discontinued despite maintaining catalog entries (CAS 2567495-56-9). When available, pricing follows an exponential scale: 5mg quantities were historically priced at approximately $150, while 50mg scaled disproportionately to $1,200, reflecting the synthesis and purification challenges at larger scales [3] [6].
Process efficiency comparisons reveal substantial yield variations based on cyclization methodology. Routes employing epoxide formation followed by acid-catalyzed cyclization exhibit moderate atom economies (58-62%) but require costly purification via silica gel chromatography due to byproduct formation, diminishing overall efficiency. Alternative approaches via malonate dialkylation show improved atom economy (68-72%) but suffer from regioselectivity issues during double alkylation, requiring excess alkyl halides and generating stoichiometric waste. The most material-efficient route identified employs a keto-acid precursor undergoing reductive cyclization, achieving 75% atom economy and a 40% overall yield across 5 steps. However, this method necessitates specialized reagents like borane-dimethylsulfide complex and precious metal catalysts for hydrogenation steps [3] [6].
Table 2: Raw Material Efficiency Analysis in Synthetic Routes
Synthetic Approach | Number of Steps | Overall Yield (%) | Atom Economy (%) | PMI (kg/kg) | Key Cost Drivers |
---|---|---|---|---|---|
Epoxidation-Cyclization | 4 | 28-35 | 58-62 | 32 | mCPBA, chromatography |
Malonate Dialkylation | 5 | 18-25 | 68-72 | 48 | Alkyl halide (2.5 eq), Ag₂O |
Keto-Acid Reduction | 5 | 38-42 | 75 | 22 | BH₃·SMe₂, Pd/C |
Direct Carboxylation | 3 (theoretical) | — | 85 | <15 | Specialized metal catalyst |
Future directions focus on developing direct carboxylation strategies using catalytic CO₂ insertion into spirocyclic organozinc or magnesium intermediates, potentially reducing steps to three with atom economies exceeding 85%. However, these methods remain conceptual for this specific target, hindered by the sensitivity of the unsaturated spirocyclic framework to strong organometallic bases and the high pressure requirements for CO₂ activation [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: